molecular formula C22H20N4O2S2 B10878382 N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B10878382
M. Wt: 436.6 g/mol
InChI Key: MBGSVWZLCYMILA-UHFFFAOYSA-N
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Description

N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiophene ring, and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions.

    Formation of the isoxazole ring: The isoxazole ring can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes.

    Coupling reactions: The final compound can be obtained by coupling the thiophene and isoxazole intermediates using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]UREA
  • **N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOCARBAMATE

Uniqueness

The uniqueness of N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C22H20N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C22H20N4O2S2/c1-13-18(19(26-28-13)14-8-4-2-5-9-14)20(27)24-22(29)25-21-16(12-23)15-10-6-3-7-11-17(15)30-21/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H2,24,25,27,29)

InChI Key

MBGSVWZLCYMILA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(=S)NC3=C(C4=C(S3)CCCCC4)C#N

Origin of Product

United States

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